1,2-Dihydroxy propylphosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dihydroxy propylphosphonic acid is a useful research compound. Its molecular formula is C₃H₉O₅P and its molecular weight is 156.07. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,2-Dihydroxypropylphosphonic acid (DHPA) is a phosphonic acid derivative that has garnered attention due to its biological activities, particularly in relation to antibiotic mechanisms and metabolic pathways. This article explores the biological activity of DHPA, focusing on its synthesis, metabolic pathways, and potential applications in medicinal chemistry.

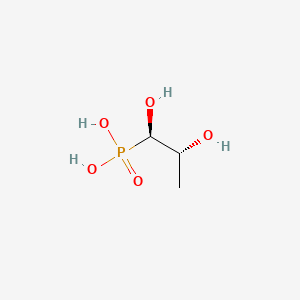

Chemical Structure and Properties

1,2-Dihydroxypropylphosphonic acid has the chemical formula C3H9O5P and is characterized by two hydroxyl groups attached to a propyl chain and a phosphonic acid group. This structure is crucial for its biological interactions, particularly in enzymatic processes.

Synthesis and Stability

The synthesis of DHPA typically involves the hydrolytic opening of epoxide precursors. For instance, in the metabolism of fosfomycin by Rhizobium huakuii PMY1, the epoxide ring is opened to yield (1R,2R)-1,2-dihydroxypropylphosphonic acid as an intermediate product. Studies indicate that DHPA is stable at physiological pH (around pH 7), making it suitable for biological experiments .

Antimicrobial Properties

DHPA's biological activity has been primarily studied in the context of its role in the metabolism of fosfomycin, an antibiotic that inhibits bacterial cell wall synthesis. Research indicates that while DHPA itself does not promote bacterial growth, it plays a critical role in the degradation pathways of fosfomycin . The compound exhibits C–P bond cleavage activity, which is essential for understanding its role in microbial metabolism .

Enzymatic Interactions

The enzymatic breakdown of fosfomycin involves several steps where DHPA acts as an intermediate. The hydrolytic mechanism leading to C–P bond cleavage suggests that enzymes such as phosphonatases may interact with DHPA during these metabolic processes. Notably, studies have shown that racemic 1-hydroxy-2-oxopropylphosphonic acid can be converted to DHPA through enzymatic reactions .

Case Studies and Research Findings

A series of studies highlight the significance of DHPA in microbial metabolism:

- Fosfomycin Metabolism : In vitro experiments demonstrated that R. huakuii PMY1 could utilize DHPA as part of its metabolic pathway for fosfomycin degradation. The enzyme responsible for this transformation was shown to cleave the C–P bond selectively .

- Antibacterial Activity : Although DHPA does not exhibit direct antibacterial properties, it is implicated in the metabolic pathways that influence bacterial resistance mechanisms against antibiotics like fosfomycin. For example, mutations in E. coli that confer resistance to fosfomycin have been linked to altered uptake mechanisms involving DHPA derivatives .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Metabolism | Intermediate in the degradation pathway of fosfomycin by R. huakuii PMY1 |

| Enzymatic Role | Involved in C–P bond cleavage; potential substrate for phosphonatases |

| Antimicrobial Efficacy | Does not directly inhibit bacterial growth but is essential for understanding antibiotic resistance |

| Stability | Stable at physiological pH; suitable for biological experimentation |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,2-Dihydroxy propylphosphonic acid serves as an important reagent in organic synthesis. It is particularly useful in:

- Peptide Bond Formation : The compound acts as a catalyst in peptide coupling reactions, facilitating the formation of peptide bonds without significant epimerization .

- Synthesis of N-Formamides : It is employed in the preparation of N-formamides, which are critical intermediates in various chemical syntheses.

Biological Applications

The biological relevance of this compound is notable in several areas:

- Antimicrobial Activity : Derivatives of this compound have demonstrated significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against E. coli (Table 1) .

- Antimalarial Properties : Research indicates that certain analogs exhibit high inhibition rates against Plasmodium falciparum, making them potential candidates for malaria treatment (Table 2) .

Medical Applications

- Potential Antibiotics : The compound's derivatives are being investigated for their potential use as new antibiotics, particularly against resistant bacterial strains .

- Therapeutic Uses : Some phosphonic acids have been linked to antiviral activities against Hepatitis C and Influenza A viruses, suggesting broader therapeutic applications .

Antibacterial Studies

A study focused on synthesizing and evaluating various analogs of this compound highlighted their effectiveness as novel antibiotics. These compounds showed promising results against resistant bacterial strains, indicating their potential for future drug development.

Antimalarial Research

Investigations into the antimalarial activity of these compounds revealed that structural modifications could significantly enhance their efficacy against malaria parasites. One study found that certain derivatives achieved an inhibition rate of 85% against Plasmodium falciparum in vitro .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| FR-900098 | Escherichia coli | 0.5 µg/mL | |

| N-formyl analogue | Staphylococcus aureus | 1 µg/mL | |

| Alpha-halogenated analogs | Pseudomonas aeruginosa | 0.25 µg/mL |

Table 2: Antimalarial Efficacy of this compound Analogues

| Compound Name | Model Used | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Alpha-halogenated analogs | P. falciparum (in vitro) | 85% | |

| FR-900098 | P. berghei (in vivo) | 70% |

Eigenschaften

IUPAC Name |

[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)/t2-,3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXXUIOCREOTJ-PWNYCUMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(O)P(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](O)P(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001340077 |

Source

|

| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132125-60-1 |

Source

|

| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.